molecular formula C10H12BrF B1281849 2-Bromo-4-t-butyl-1-fluorobenzene CAS No. 34252-94-3

2-Bromo-4-t-butyl-1-fluorobenzene

Cat. No.: B1281849
CAS No.: 34252-94-3
M. Wt: 231.1 g/mol
InChI Key: ADCKDGLOIVDKBH-UHFFFAOYSA-N
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Description

2-Bromo-4-t-butyl-1-fluorobenzene is a substituted benzene derivative featuring a bromine atom at position 2, a fluorine atom at position 1, and a bulky tert-butyl group at position 4. This compound’s unique substitution pattern imparts distinct electronic and steric properties. The tert-butyl group is a strongly electron-donating, bulky substituent, while bromine and fluorine are halogens with opposing electronic effects: bromine is electron-withdrawing (via inductive effects) and meta-directing, whereas fluorine is ortho/para-directing but deactivating. Such a combination makes this compound valuable in organic synthesis, particularly in cross-coupling reactions or as a building block for pharmaceuticals and agrochemicals where steric hindrance and regioselectivity are critical.

Preparation Methods

This approach involves sequential introduction of bromine and fluorine substituents onto the tert-butylbenzene backbone. The tert-butyl group acts as a strong electron-donating group, directing electrophiles to the ortho and para positions.

Method 1: Bromination Followed by Fluorination

  • Bromination of tert-Butylbenzene

    • Reagents : Bromine (Br₂) with FeBr₃ or AlCl₃ as catalyst.
    • Conditions : Reaction at 0–5°C in a non-polar solvent (e.g., dichloromethane).
    • Product : 2-Bromo-4-tert-butylbenzene (major product due to ortho preference).
  • Fluorination of 2-Bromo-4-tert-butylbenzene

    • Reagents : Fluorinating agents (e.g., KF, HF, or fluorinated diazonium salts).
    • Conditions : Elevated temperatures (50–100°C) in a polar aprotic solvent (e.g., acetonitrile).
    • Product : 2-Bromo-4-tert-butyl-1-fluorobenzene.

Key Challenges :

  • Regioselectivity : Fluorination at position 1 requires precise control to avoid competing meta or para substitution.
  • Yield : Reported yields for fluorination vary (40–60%) due to side reactions (e.g., over-fluorination).
Step Reagents Conditions Yield Reference
Bromination Br₂, FeBr₃ 0–5°C, CH₂Cl₂, 4–6 hrs 75–85% ,
Fluorination KF, phase-transfer 80°C, MeCN, 12 hrs 45–55%

Friedel-Crafts Alkylation Followed by Halogenation

This method synthesizes the tert-butyl group first, followed by halogenation.

Method 2: tert-Butyl Chlorobenzene Intermediate

  • Synthesis of 4-tert-Butyl-1-chlorobenzene

    • Reagents : Chlorobenzene, tert-butyl chloride (C₄H₉Cl), and HAlCl₄ catalyst.
    • Conditions : 50–60°C, inert atmosphere.
    • Product : 4-tert-Butyl-1-chlorobenzene (yield: 80–85%).
  • Bromination and Fluorination

    • Bromination : Replace Cl with Br using Br₂/H₂SO₄.
    • Fluorination : Substitute Br with F using KF or HF.

Advantages :

  • High yield for tert-butyl introduction (80–85%).
  • Chlorine substitution offers flexibility for subsequent bromination/fluorination.
Step Reagents Conditions Yield Reference
Alkylation C₄H₉Cl, HAlCl₄ 50–60°C, 4 hrs 85%
Bromination Br₂, H₂SO₄ 30–50°C, 2 hrs 70% ,

Electrophilic Fluorination of Brominated Precursors

This route prioritizes fluorination after bromination to leverage the directing effects of bromine.

Method 3: Fluorination of 2-Bromo-4-tert-butylbenzene

  • Bromination of tert-Butylbenzene

    • Reagents : NBS (N-bromosuccinimide) in presence of light.
    • Conditions : Radical bromination at 50°C, 8 hrs.
  • Fluorination Using Electrophilic Agents

    • Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
    • Conditions : 60°C, dichloromethane, 12 hrs.

Mechanistic Insight :

  • Bromine’s electron-withdrawing nature directs fluorination to the meta position.
  • Selectfluor® introduces fluorine via electrophilic aromatic substitution.
Step Reagents Conditions Yield Reference
Bromination NBS, light 50°C, 8 hrs 81%
Fluorination Selectfluor® 60°C, CH₂Cl₂, 12 hrs 58%

Diazonium Salt Fluorination

This method employs diazonium salt intermediates for fluorination.

Method 4: Nitration-Reduction Sequence

  • Nitration of tert-Butylbenzene

    • Reagents : HNO₃/H₂SO₄.
    • Conditions : 0–5°C, 2 hrs.
  • Reduction to tert-Butylbenzene Amine

    • Reagents : Fe/HCl.
  • Diazotization and Fluorination

    • Reagents : NaNO₂/HCl, then KF.
    • Product : 4-tert-Butyl-1-fluorobenzene.
  • Bromination

    • Reagents : Br₂ in presence of FeBr₃.

Limitations :

  • Multi-step process with moderate yields (50–60%).
  • Requires careful temperature control during diazotization.
Step Reagents Conditions Yield Reference
Nitration HNO₃/H₂SO₄ 0–5°C, 2 hrs 90%
Fluorination KF, NaNO₂/HCl 0–5°C, 1 hr 55%

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Total Yield
Stepwise Halogenation High regioselectivity for bromine Low fluorination efficiency 40–50%
Friedel-Crafts High yield for tert-butyl addition Chlorine substitution challenges 60–70%
Electrophilic F Simplified fluorination step Expensive fluorinating agents 50–60%
Diazonium Salt Flexibility in substituent order Multi-step complexity 45–55%

Industrial-Scale Considerations

  • Catalyst Recycling : HAlCl₄ from Method 2 can be regenerated using HCl gas.
  • Waste Management : Bromine and fluorine byproducts require specialized disposal.
  • Cost Optimization : tert-Butyl chloride (C₄H₉Cl) is cheaper than alternative alkylating agents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-t-butyl-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for cross-coupling reactions

    Solvents: Organic solvents like dichloromethane, chloroform, benzene

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the new carbon-carbon bond formed at the position of the former bromo group.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-t-butyl-1-fluorobenzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its functional groups enable diverse reactions, including nucleophilic substitutions and electrophilic additions. The compound's reactivity allows for the formation of various derivatives that are essential in synthesizing complex organic molecules.

Reaction Mechanisms

The compound participates in several reaction mechanisms, including:

  • Nucleophilic Substitution : The presence of bromine makes it susceptible to nucleophilic attack, facilitating the formation of new carbon-nucleophile bonds.
  • Electrophilic Aromatic Substitution : The fluorine atom can influence the electron density on the aromatic ring, affecting the regioselectivity of electrophilic substitutions.

Drug Design

In medicinal chemistry, this compound can be employed as a building block for designing new therapeutic agents. Its structural features allow researchers to explore structure-activity relationships (SAR) by modifying substituents to optimize biological activity.

Case Studies in Drug Development

Several studies have highlighted the potential of this compound in drug development:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. By altering substituents on the aromatic ring, researchers can enhance selectivity and potency.
  • Antimicrobial Compounds : The compound's ability to interact with biological targets makes it a candidate for developing new antimicrobial agents.

Materials Science

This compound also finds applications in materials science, particularly in the synthesis of polymers and advanced materials.

Polymer Chemistry

The compound can be used as a monomer or comonomer in polymerization reactions, contributing to the development of specialty polymers with tailored properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Bromo-4-t-butyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom acts as a leaving group in substitution and cross-coupling reactions, while the fluorine and tert-butyl groups influence the electron distribution in the aromatic ring, affecting its reactivity and regioselectivity.

Comparison with Similar Compounds

The structural and functional attributes of 2-Bromo-4-t-butyl-1-fluorobenzene can be contextualized by comparing it to analogous halogenated benzene derivatives. Below, we analyze its key differences and similarities with 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6) , a compound highlighted in the provided evidence.

Structural and Electronic Differences

Property This compound 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Molecular Formula C₁₀H₁₂BrF C₇H₃BrF₄O
Substituents -Br (position 2), -F (position 1), -t-Bu (position 4) -Br (position 4), -F (position 2), -O-CF₃ (position 1)
Molecular Weight (g/mol) 229.11 273.00
Key Electronic Effects - t-Bu: Electron-donating (inductive), sterically bulky.
- F: Moderately deactivating (ortho/para-directing).
- Br: Deactivating (meta-directing).
- O-CF₃: Strongly electron-withdrawing (meta-directing).
- F: Deactivating (ortho/para-directing).
- Br: Deactivating (meta-directing).

Data Table: Substituent Impact on Reactivity

Compound Directing Effects Predominant Reactivity
This compound - Br (meta-directing)
- F (ortho/para-directing)
- t-Bu (steric blockade)
Limited substitution due to steric hindrance; cross-coupling favored at Br/F positions.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene - O-CF₃ (meta-directing)
- F (ortho/para-directing)
- Br (meta-directing)
Electrophilic substitutions at meta to O-CF₃; halogen exchange reactions at Br site.

Biological Activity

Butylamine hydrobromide is a chemical compound derived from butylamine, a primary aliphatic amine. It is recognized for its diverse biological activities, including potential therapeutic applications and interactions in various biological systems. This article explores the biological activity of butylamine hydrobromide, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₄H₁₁BrN
  • Molecular Weight : 155.09 g/mol
  • CAS Number : 15567-09-6

Butylamine hydrobromide exhibits its biological activity through several mechanisms:

  • Neurotransmitter Modulation : As an amine, butylamine can influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.
  • Antimicrobial Activity : Studies have indicated that butylamine derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes.
  • Inflammatory Response Modulation : Research suggests that butylamine may modulate inflammatory pathways, impacting cytokine production and immune responses.

Biological Activity Data

The following table summarizes key biological activities associated with butylamine hydrobromide:

Activity Effect Reference
Neurotransmitter ModulationIncreases serotonin levels
AntimicrobialEffective against Gram-positive bacteria
Cytokine ProductionModulates IL-6 and TNF-α levels
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of butylamine hydrobromide found that it significantly reduced neuronal apoptosis in models of oxidative stress. The compound was shown to enhance antioxidant enzyme activity, suggesting a protective role against neurodegenerative diseases.
  • Antimicrobial Efficacy : In vitro tests demonstrated that butylamine hydrobromide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with bacterial metabolism.
  • Inflammation Modulation : A clinical trial assessed the impact of butylamine on inflammatory markers in patients with chronic inflammatory conditions. Results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-Bromo-4-t-butyl-1-fluorobenzene with high purity?

Methodological Answer:

  • Halogenation Pathways : Use bromination of 4-t-butyl-1-fluorobenzene derivatives with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., light or AIBN) to ensure regioselectivity at the ortho position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Purity validation via GC or HPLC (>97% purity thresholds, as in ) is critical .
  • Side Reactions : Monitor for di-brominated byproducts using TLC and adjust reaction stoichiometry to suppress over-bromination .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (H300/H310 hazard codes, analogous to ) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (P103 precautionary code) .
  • Storage : Store in amber glass vials at 2–8°C to prevent degradation, with secondary containment to avoid leaks (H400 environmental hazard protocols) .

Q. Advanced: How can structural and electronic properties of this compound be characterized to resolve ambiguities in substitution patterns?

Methodological Answer:

  • Spectroscopic Analysis :
    • 19F NMR : Identify deshielding effects from electron-withdrawing fluorine (δ ~ -110 ppm, referencing fluorobenzene analogs in ) .
    • 1H/13C NMR : Detect t-butyl group splitting patterns (e.g., singlet at δ 1.3 ppm for nine equivalent protons) .
  • Computational Modeling : Use density functional theory (DFT) to predict electrostatic potential maps and validate substituent electronic effects (e.g., InChI-based structural analysis in ) .

Q. Advanced: How can researchers address contradictory data in reaction yields during cross-coupling reactions involving this compound?

Methodological Answer:

  • Parameter Optimization : Systematically vary catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)), solvents (THF vs. DMF), and temperatures (60–120°C) to identify optimal conditions .
  • Kinetic Profiling : Perform time-course studies using in-situ IR or GC-MS to track intermediate formation and rate-limiting steps .
  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., dehalogenated products) that reduce yields .

Q. Advanced: What experimental designs are optimal for studying the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

Methodological Answer:

  • Competitive EAS Reactions : Compare nitration (HNO3/H2SO4) and sulfonation (SO3) outcomes to map directing effects. The t-butyl group (strong para-director) competes with bromine (meta-director) and fluorine (ortho/para-director) .
  • Isotopic Labeling : Use deuterated analogs to track hydrogen abstraction patterns during EAS.
  • Computational Validation : Combine Hammett σ values with DFT-calculated transition states to predict dominant substitution pathways (e.g., ’s InChI-based structural data) .

Q. Basic: What environmental hazards are associated with this compound, and how should waste be managed?

Methodological Answer:

  • Hazard Classification : Classify as H400 (aquatic toxicity) based on analog data (e.g., 1-Bromo-4-fluorobenzene in ) .
  • Waste Disposal : Neutralize halogenated waste via incineration in EPA-approved facilities with scrubbers to capture HBr/HF emissions .
  • Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and label per GHS standards (P303+P313 codes in ) .

Q. Advanced: How can computational chemistry aid in predicting the reactivity of this compound in organometallic reactions?

Methodological Answer:

  • DFT Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .
  • Ligand Effects : Model Pd-catalyst interactions (e.g., BINAP vs. XPhos) to predict oxidative addition barriers (referencing ’s InChI data for analogous structures) .
  • Solvent Screening : Use COSMO-RS simulations to rank solvent polarity effects on reaction thermodynamics .

Q. Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated degradation studies (40–80°C, 1–7 days) with GC-MS to detect decomposition products (e.g., hydrodebromination) .
  • pH Sensitivity : Test stability in acidic (HCl) and basic (NaOH) media; fluorine’s electron-withdrawing nature may increase susceptibility to hydrolysis .

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCKDGLOIVDKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499491
Record name 2-Bromo-4-tert-butyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34252-94-3
Record name 2-Bromo-4-tert-butyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example 5-t-butyl-2-fluorophenol, the starting material for the dealkylation process of this invention, was prepared by first alkylating 480 grams of fluorobenzene with 370 grams of t-butylchloride in the presence of 16.6 grams of aluminum chloride and 33 grams of nitromethane as solvent for the reaction at a temperature ranging from about 0° to 2° C., the t-butylchloride being added incrementally to the mixture of fluorobenzene, aluminum chloride and nitromethane in about 2.5 hours and maintained for about an additional hour at this temperature. The resulting 4-t-butyl-fluorobenzene was recovered by treating the reaction mixture with 150 ml water at 0°-10° C. followed by washing with 5% aqueous NaOH, and the organic layer was then separated, followed by fractionation at about 5 mm reduced pressure and 547 grams of product collected from about 48°-52° C. to yield about a 70% conversion and 86% selectivity to p-t-butylfluorobenzene via gas liquid chromatographic analysis. Following this 304 grams of 4-t-butylfluorobenzene so prepared and a catalyst comprising 12.3 grams of iodine were placed in another reaction apparatus and brominated by incrementally adding about 372 grams of bromine during a period of about 3 hours while maintaining the temperature of the reaction at about 60°-65° C., and then maintaining the reaction mixture for about an additional 9 hours. Upon completion of the bromination the organic layer was washed with saturated sodium thiosulfate solution and then with water, dried and the recovered 312 grams of product was fractionated under a reduced pressure of about 3 mm to isolate about 224 grams of the desired 4-t-butyl-2-bromofluorobenzene distilling at about 40°-77° C. The heart cut of this distillate of about 171 grams analyzed about 90% pure via gas liquid chromatography. To obtain the next product comprising 5-t-butyl-2-fluorophenol the thus formed 4-t-butyl-2-bromo-fluorobenzene (20.0 grams) was hydrolyzed by treatment with 160 ml of water in the presence of 18.6 grams of potassium fluoride and 1.0 grams of cuprous oxide plus 40 grams of sulfolane as a co-solvent, said reaction being effected at an elevated temperature of 250° C. and under a nitrogen atmosphere at a total pressure of about 525 pounds per square inch. At the end of about eight hours of reaction period, the autoclave and contents thereof were allowed to return to room temperature, the excess pressure was discharged, and the product recovered from the mixture by extraction with toluene. Distillation under reduced pressure provided about 11.4 grams of the desired product comprising 5-t-butyl-2-fluorophenol corresponding to a conversion of about 85% and a selectivity of about 70%. N-methylpyrrolidone may also be effectively used as the co-solvent in this hydrolysis.
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
372 g
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
catalyst
Reaction Step Three

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